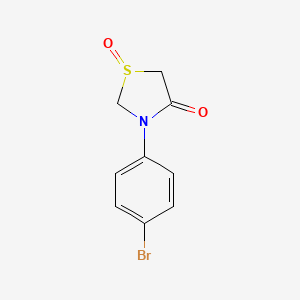

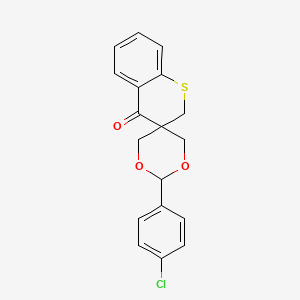

![molecular formula C7H6N2OS B3035938 2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate CAS No. 338778-95-3](/img/structure/B3035938.png)

2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate

Übersicht

Beschreibung

The compound "2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate" is a chemical species that is likely to be involved in various organic synthesis reactions due to the presence of functional groups such as cyanomethyl and sulfanyl attached to a pyridine ring. These functional groups suggest that the compound could participate in nucleophilic substitutions and serve as a precursor for the synthesis of polysubstituted pyridines, which are of significant interest in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related polysubstituted pyridin-2(1H)-ones has been achieved through a one-pot reaction involving enaminones and a cyanomethyl sulfonium bromide salt in the presence of cesium carbonate. This process involves sequential nucleophilic vinylic substitution (S(N)V), intramolecular nucleophilic cyclization, and dealkylation reactions . Such methodologies could potentially be adapted for the synthesis of the compound , given the structural similarities.

Molecular Structure Analysis

While the specific molecular structure of "this compound" is not directly discussed, related compounds have been characterized using techniques such as NMR, FT-IR, and X-ray crystallography . These techniques could be employed to determine the molecular geometry, electronic structure, and conformational preferences of the compound.

Chemical Reactions Analysis

Compounds with similar functional groups have been used in various chemical reactions. For instance, sulfanylmethyl-installed dimethylaminopyridine has been utilized as a thiol additive in peptide/protein synthesis through native chemical ligation . Additionally, pyridine sulfinates have been employed as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions . These examples provide insights into the types of chemical reactions that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For example, the vibrational spectral analysis of a similar compound was performed using FT-IR and FT-Raman spectroscopy, and the HOMO-LUMO gap, NBO analysis, and MEP analysis were conducted to predict the stability and reactivity of the molecule . These analyses could be indicative of the properties of "this compound," such as its potential as a chemotherapeutic agent or its nonlinear optical behavior.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques : A compound related to 2-[(Cyanomethyl)sulfanyl]pyridin-1-ium-1-olate, 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane, was successfully crystallized using a new purification method, highlighting the potential of these compounds in crystallography and molecular design (Lennartson & McKenzie, 2011).

Chemical Reactions and Properties : The study of 2-cyanomethylimidazo[4,5-b]pyridine and its reactions with various chemicals has been investigated, shedding light on the chemical behavior of similar compounds (Bukowski, 1986).

Structural Analysis : Research on 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene demonstrates the structural complexity and potential applications of similar sulfur-containing pyridine derivatives in materials science (Li, Wang, & Xiao, 2011).

Application in Coordination Chemistry

Complex Formation : Research on ionic liquids based on hexachloridometalate(V) anions and nitrile-functionalized pyridinium cations, including similar cyanomethyl-pyridinium derivatives, indicates their potential in developing novel ionic liquids with specific properties (Xie, Guan, Pook, & Gjikaj, 2013).

Metal Coordination : The synthesis and crystal structure analysis of compounds like bis{2-[(1-oxidopyridin-2-yl)sulfanyl]-4,5-dihydro-1H-imidazol-3-ium} tetrachlorocuprate(2-) suggest the utility of similar cyanomethyl-pyridinium derivatives in forming metal complexes (Balewski, Sa̧czewski, & Gdaniec, 2019).

Medicinal Chemistry

- Tuberculostatic Activity : Research on compounds derived from 2-cyanomethylimidazo[4,5-b]pyridine for tuberculostatic activity showcases the potential medicinal applications of similar compounds (Bukowski, 1986).

Materials Science

Photoluminescence : Iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands, akin to this compound, demonstrate interesting photoluminescent properties, indicating potential applications in materials science and optoelectronics (Constable, Ertl, Housecroft, & Zampese, 2014).

Electroluminescence : Studies on iridium(III) complexes with sulfur-bridged dipyridyl ligands related to cyanomethyl-pyridinium derivatives suggest their use in developing electroluminescent materials (Brown, Kitt, Xu, Hean, Ezhova, & Wolf, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(1-oxidopyridin-1-ium-2-yl)sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-4-6-11-7-3-1-2-5-9(7)10/h1-3,5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXNZNNQTMMIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)SCC#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B3035858.png)

![2,4-dichloro-N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide](/img/structure/B3035864.png)

![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035865.png)

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3035866.png)

![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3035867.png)

![2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B3035872.png)

![5-Amino-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3035874.png)

![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(2-thienyl)methanone](/img/structure/B3035877.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-[(4-methoxyphenyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B3035878.png)